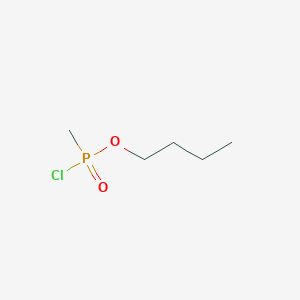

Methylchloridophosphonic acid butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

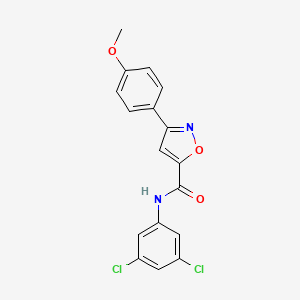

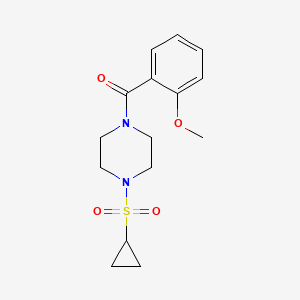

Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions of Esters Esters undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . They can also undergo transesterification, a process in which one ester is transformed into another by reaction with an alcohol .

Aplicaciones Científicas De Investigación

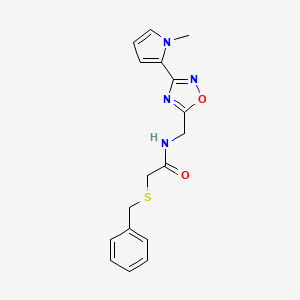

Synthesis and Functionalization

The synthesis of alkyl- and arylphosphonic acid monoesters, including methylchloridophosphonic acid butyl ester, involves direct esterification of dibasic phosphonic acids in the presence of an acid catalyst. This process facilitates the production of a variety of monoesters, demonstrating the versatility of phosphonic acids in synthesis applications. For instance, methylphosphonic acid has been successfully esterified to yield its butyl monoester among others, showcasing the method's efficacy and simplicity (Crenshaw, 2004).

Applications in Polymer Science

Phosphonic acid esters serve as novel thermally latent initiators in the polymerization of glycidyl phenyl ether, revealing their significance in developing polymers with tailored properties. These esters, by decomposing into phenylphosphonic acid and corresponding olefins at elevated temperatures, facilitate controlled polymerization, thereby expanding the utility of phosphonic acid derivatives in materials science (Kim, Sanda, & Endo, 1999).

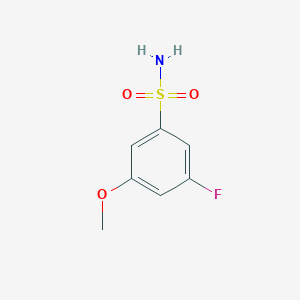

Medicinal Chemistry and Drug Development

The phosphonic acid motif, including derivatives such as aminomethylphosphonic acid, has been identified as a crucial structure in medicinal chemistry. These compounds are known for their enzyme inhibition properties, making them potential candidates for drug development. Specifically, aminophosphonates and their derivatives demonstrate broad biological activities, suggesting their capabilities in influencing physiological and pathological processes. Their use ranges from agrochemistry to pharmaceuticals, where they serve as enzyme inhibitors or as structural analogues of amino acids, replacing the carboxylic group with a phosphonic acid group for enhanced biological activity (Mucha, Kafarski, & Berlicki, 2011).

Photodynamic Therapy (PDT) for Cancer

Phosphonic acid esters have been incorporated into near-infrared photosensitizers for fluorescence imaging and photodynamic therapy of cancer. The synthesis and biological efficacy of such compounds demonstrate their potential in cancer treatment. Their ability to accumulate in tumors and induce long-term tumor cure underlines the therapeutic relevance of phosphonic acid derivatives in oncology, providing a dual-function approach for cancer diagnosis and therapy (Patel et al., 2016).

Mecanismo De Acción

Mode of Action

The mode of action of Methylchloridophosphonic acid butyl ester is likely to involve a process known as transesterification, which is a common reaction for esters . In this process, the ester interacts with an alcohol in the presence of a catalyst, leading to the formation of a new ester and alcohol. The exact details of this interaction and the resulting changes would depend on the specific targets and the environmental conditions.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the metabolism of esters. Ester metabolism involves various enzymes and can lead to the production of alcohols and acids . The downstream effects of these pathways could include changes in cellular signaling and function, although the specifics would depend on the exact nature of the ester and its targets.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its likely mode of action, it could potentially alter cellular signaling and function through its effects on ester metabolism .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other chemicals, the pH and temperature of the environment, and the presence of specific enzymes or proteins

Direcciones Futuras

Propiedades

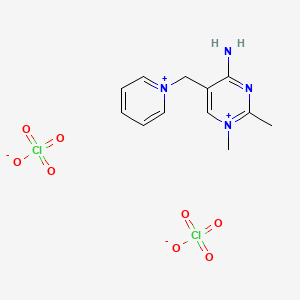

IUPAC Name |

1-[chloro(methyl)phosphoryl]oxybutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAAUQJMUJWSPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)

![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)